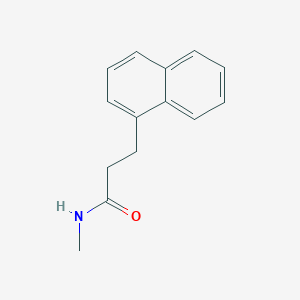

N-methyl-3-(1-naphthyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-naphthalen-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-14(16)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOZTUAPPARXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Methyl 3 1 Naphthyl Propanamide

Retrosynthetic Analysis and Strategic Disconnections for N-methyl-3-(1-naphthyl)propanamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond. This C-N bond cleavage reveals two key precursors: 3-(1-naphthyl)propanoic acid and methylamine (B109427). This is a standard and highly effective disconnection for amide synthesis.

A further disconnection of the 3-(1-naphthyl)propanoic acid precursor at the C-C bond between the naphthalene (B1677914) ring and the propanoic acid side chain suggests a synthesis from a naphthyl-containing starting material and a three-carbon synthon. However, the direct availability of 3-(1-naphthyl)propanoic acid makes the initial amide bond disconnection the more practical and commonly employed strategy.

Development and Optimization of Synthetic Routes to this compound

The formation of the amide bond between 3-(1-naphthyl)propanoic acid and methylamine is the cornerstone of the synthesis of this compound. Various protocols have been developed to achieve this transformation efficiently.

Conventional and High-Yield Synthesis Protocols

Conventional synthesis of this compound typically involves the activation of the carboxylic acid group of 3-(1-naphthyl)propanoic acid to facilitate the nucleophilic attack by methylamine. A common and high-yielding method is the conversion of the carboxylic acid to its corresponding acyl chloride. This is often achieved by reacting 3-(1-naphthyl)propanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(1-naphthyl)propanoyl chloride is a highly reactive intermediate that readily reacts with methylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to afford the desired this compound in excellent yields.

Alternatively, peptide coupling reagents are widely used to promote amide bond formation directly from the carboxylic acid and amine, avoiding the need for the isolation of the acyl chloride. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is a popular choice. These reagents activate the carboxylic acid to form an active ester intermediate, which is then readily attacked by methylamine. This method is known for its mild reaction conditions and high yields.

A variety of coupling reagents can be employed for this transformation, each with its own advantages. The choice of reagent can be guided by factors such as cost, ease of purification, and the presence of other functional groups in the molecule.

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Name | Abbreviation | Activating Agent | Byproducts |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble urea |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | Hexamethylphosphoramide (HMPA) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium salt | Tetramethylurea |

Exploration of Green Chemistry Principles in Synthetic Pathways

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied. One approach is the use of catalytic methods that avoid the use of stoichiometric activating agents. For instance, boric acid and its derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines, with the only byproduct being water. This method offers a significant improvement in atom economy and reduces waste generation.

Enzymatic catalysis presents another green alternative. Lipases, for example, can be used to catalyze the amidation reaction in non-aqueous solvents. These biocatalysts are highly selective, operate under mild conditions, and are biodegradable.

The choice of solvent is another critical aspect of green synthesis. Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing the reaction under solvent-free conditions can significantly reduce the environmental impact of the synthesis.

Microwave-Assisted and Flow Chemistry Approaches for Enhanced Efficiency

To accelerate reaction times and improve yields, modern synthetic techniques such as microwave-assisted synthesis and flow chemistry can be employed. Microwave irradiation can dramatically reduce reaction times for the amidation of 3-(1-naphthyl)propanoic acid with methylamine, often from hours to minutes. This is due to the efficient heating of the reaction mixture by microwaves, leading to faster reaction kinetics.

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages for the synthesis of this compound. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. Furthermore, the use of packed-bed reactors containing immobilized catalysts or reagents can simplify purification and enable continuous production.

Preparation of Structural Analogues and Homologues of this compound

The synthesis of structural analogues and homologues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties.

Systematic Modification of the N-methyl Amide Functionality

The N-methyl amide group is a key functional handle for derivatization. One common modification is the replacement of the methyl group with other alkyl or aryl groups. This can be achieved by using different primary amines in the amidation reaction with 3-(1-naphthyl)propanoic acid. For example, reacting 3-(1-naphthyl)propanoic acid with ethylamine (B1201723) would yield N-ethyl-3-(1-naphthyl)propanamide, while using aniline (B41778) would produce N-phenyl-3-(1-naphthyl)propanamide.

Another approach is the modification of the existing N-methyl group. While direct modification can be challenging, it is possible to de-methylate the amide under certain conditions, although this is often a harsh process. A more practical approach to obtaining analogues with different N-substituents is to synthesize them from the corresponding primary amines.

Furthermore, the amide nitrogen can be part of a heterocyclic ring. For instance, reacting 3-(1-naphthyl)propanoyl chloride with a cyclic amine like piperidine (B6355638) would lead to the formation of (1-(3-(1-naphthyl)propanoyl)piperidine).

Table 2: Examples of N-Substituted Analogues

| N-Substituent | Amine Precursor | Product Name |

| Ethyl | Ethylamine | N-ethyl-3-(1-naphthyl)propanamide |

| Propyl | Propylamine | N-propyl-3-(1-naphthyl)propanamide |

| Phenyl | Aniline | N-phenyl-3-(1-naphthyl)propanamide |

| Benzyl | Benzylamine | N-benzyl-3-(1-naphthyl)propanamide |

Rational Derivatization of the Naphthalene Ring System

The naphthalene moiety serves as a critical pharmacophore and a versatile scaffold for chemical modification. Rational derivatization of this ring system in analogs of this compound is a key strategy for modulating their biological and physicochemical properties. The primary goal is to introduce substituents at various positions on the two fused rings to probe interactions with biological targets and optimize activity.

Structure-activity relationship studies on various naphthalene derivatives have shown that the introduction of specific substituents can significantly influence biological outcomes. For instance, parameters such as hydrophobicity (π), electronic effects (both resonance and field effects), and steric factors are crucial. nih.gov In the context of designing naphthalene-based kinase inhibitors, for example, substitutions on the naphthalene ring are rationally designed to exploit specific pockets within the enzyme's active site. The introduction of groups like difluoromethoxy or N-methylpicolinamide can enhance binding affinity and cellular activity. nih.gov

Common derivatization strategies for the naphthalene ring include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation can introduce a variety of functional groups. The position of substitution is directed by the inherent electronic properties of the naphthalene ring and any existing substituents.

Nucleophilic Aromatic Substitution: This is particularly useful for introducing nucleophiles onto naphthalene rings that are activated by electron-withdrawing groups.

Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are powerful tools for attaching diverse aryl, alkyl, or amino groups to a pre-functionalized (e.g., halogenated) naphthalene core.

These derivatizations can fine-tune properties such as solubility, metabolic stability, and target-binding affinity. The data below summarizes common substitutions and their rationale in the design of bioactive naphthalene-containing molecules.

| Substitution Position | Substituent Type | Rationale / Potential Effect | Reference Example |

| 4-position | Halogens (F, Cl), Methoxy (-OCH3) | Modulate electronic properties, block metabolic oxidation, form halogen bonds. | Naphthalene-based kinase inhibitors nih.gov |

| 5-position | Carbamoyl, Amide linkers | Introduce hydrogen bond donors/acceptors, extend vector for further substitution. | Diaryl-amide Raf inhibitors nih.gov |

| 6, 7-positions | Hydrophobic groups (alkyl, aryl) | Probe hydrophobic pockets in target proteins. | General SAR on naphthalene derivatives nih.gov |

| Multiple Positions | Nitro groups, Imides | Create DNA intercalating agents or fluorescent moieties. | Naphthalimide synthesis frontiersin.org |

Exploration of Linker and Alkyl Chain Modifications

Key strategies for linker and alkyl chain modification include:

Chain Homologation or Shortening: Varying the length of the propanamide chain to an ethanamide or butanamide can alter the distance between the naphthalene ring and the N-methyl group. This is crucial for aligning with binding sites in a biological target.

Introduction of Rigidity: Incorporating cyclic structures (e.g., cyclopropane, piperidine) or double/triple bonds within the linker can reduce conformational flexibility. This can lock the molecule into a more bioactive conformation and improve selectivity.

Amide N-Substitution: While the parent compound is an N-methyl derivative, replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or functionalized chains can probe steric tolerance and introduce new interaction points. Studies on related N-substituted compounds show that such modifications can significantly impact inhibitory potency and selectivity. nih.govmdpi.com

Bioisosteric Replacement: The amide bond itself can be replaced with bioisosteres such as esters, sulfonamides, or reversed amides to alter hydrogen bonding capacity, metabolic stability, and electronic properties.

The synthesis of such analogs often involves coupling a modified carboxylic acid (e.g., 3-(1-naphthyl)butanoic acid) with methylamine or reacting 3-(1-naphthyl)propanoic acid with different amines. nih.gov

Stereoselective and Asymmetric Synthesis of this compound Stereoisomers

The parent structure, this compound, is achiral. However, stereoisomers become critically important when substituents are introduced into the propanamide backbone, for example, at the α- or β-positions to the carbonyl group. If a substituent is added at the C2 or C3 position of the propanamide chain, a chiral center is created, and the resulting enantiomers may exhibit significantly different biological activities.

The stereoselective synthesis of such chiral analogs is essential for elucidating the optimal stereochemistry for a given biological target. General methodologies that could be applied include:

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure starting material (e.g., a chiral β-hydroxy acid).

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of a corresponding unsaturated precursor could establish the chiral center.

In the synthesis of related chiral structures, such as α-aminophosphonic acids, the addition of phosphite (B83602) reagents to chiral imines derived from chiral amines (like (S)-1-(1-naphthyl)ethylamine) can proceed with high diastereoselectivity, demonstrating a powerful strategy for controlling stereochemistry. nih.gov Similarly, studies on taxol analogs have shown that the stereochemistry at the C-3' position is crucial for activity, underscoring the importance of stereoselective synthesis in developing potent analogs. nih.gov

Functionalization Strategies for Probes and Conjugates Derived from this compound

To study the mechanism of action, cellular distribution, or target engagement of this compound-based compounds, it is often necessary to convert them into chemical probes or conjugates. This involves the strategic introduction of a reporter tag (e.g., a fluorophore, biotin) or a reactive handle for bioconjugation.

Functionalization typically requires a derivative of the parent compound bearing a suitable functional group, such as an amine, carboxylic acid, alkyne, or azide, which is amenable to chemical ligation. This handle is usually placed on the naphthalene ring at a position that does not interfere with its primary biological interactions.

Common strategies include:

Fluorescent Probes: A fluorophore, such as a naphthalimide, coumarin, or cyanine (B1664457) dye, can be attached to the core molecule. nih.gov Naphthalimides are particularly interesting as they are structurally related to the naphthalene core and possess intrinsic fluorescence. mdpi.com The resulting probe can be used in fluorescence microscopy or flow cytometry to visualize the compound's localization in cells.

Biotin (B1667282) Conjugates: Attaching a biotin molecule allows for the use of streptavidin-based affinity purification techniques to isolate binding partners (target proteins) from cell lysates.

Radiolabeling: Introduction of a radioactive isotope (e.g., ³H, ¹⁴C, or ¹⁸F) allows for quantitative analysis of biodistribution in tissues or for use in sensitive binding assays.

Photoaffinity Probes: Incorporating a photo-reactive group (e.g., an azido (B1232118) or benzophenone (B1666685) group) enables the formation of a covalent bond between the probe and its biological target upon UV irradiation, facilitating target identification.

The synthesis of these probes involves multi-step sequences where a functionalized analog of this compound is first prepared and then coupled to the desired tag using established bioconjugation chemistry. frontiersin.org

Biological Target Identification and Mechanistic Elucidation Pre Clinical & in Vitro/in Vivo Models

Investigation of N-methyl-3-(1-naphthyl)propanamide Interaction with Defined Molecular Targets

There is no available data from ligand-receptor binding assays, enzyme inhibition or activation studies, or transporter protein modulation experiments for this compound.

Ligand-Receptor Binding and Allosteric Modulation Studies

No studies have been published that investigate the binding affinity or allosteric modulatory effects of this compound on any receptor.

Enzyme Inhibition, Activation, and Kinetic Characterization

Information regarding the ability of this compound to inhibit or activate any enzyme is not available. Consequently, no kinetic data such as IC₅₀ or Kᵢ values have been reported.

Transporter Protein Modulation and Substrate Specificity

There is no research available on the effects of this compound on any transporter proteins or its potential as a substrate for these transporters.

Cellular Pathway Analysis and Signaling Cascade Investigations Triggered by this compound

Due to the absence of studies on its interaction with molecular targets, there is also a complete lack of information regarding the downstream cellular effects of this compound.

Gene Expression Profiling (Transcriptomics) in Relevant Cellular Models

No transcriptomic studies have been performed to assess changes in gene expression in response to treatment with this compound.

Metabolomic Profiling and Biotransformation Pathways:There are no published studies detailing the metabolic fate of this compound in biological systems, including its metabolites and the enzymatic pathways involved in its biotransformation.

Without primary research data, the creation of an authoritative and factual article, including the requested data tables and detailed findings, is not feasible. The generation of such content would require speculation and fabrication, which would violate the principles of scientific integrity.

Structure Activity Relationship Sar and Structure Property Relationship Spr of N Methyl 3 1 Naphthyl Propanamide Analogues

Systematic Structure-Activity Relationship (SAR) Studies of N-methyl-3-(1-naphthyl)propanamide Derivatives

Systematic SAR studies involve the synthesis and biological evaluation of a series of related compounds to determine the effect of each structural component on activity.

The naphthalene (B1677914) ring is a key structural feature, and its substitution could significantly alter the compound's interaction with biological targets. The naphthalene moiety is present in various biologically active molecules and can serve as a bioisostere for other aromatic systems, sometimes improving metabolic stability and pharmacological properties. nih.gov

Substituents on the naphthalene ring can influence activity through steric, electronic, and hydrophobic effects.

Steric Effects: The size and position of substituents can dictate how the molecule fits into a receptor's binding pocket. Bulky groups could either create beneficial interactions or cause steric hindrance that prevents optimal binding.

Hydrophobic Effects: Adding lipophilic substituents (e.g., alkyl, halogen) can enhance binding to hydrophobic pockets within a receptor and may influence the molecule's ability to cross cell membranes.

Table 1: Hypothetical Impact of Naphthalene Ring Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| 4-position | Methoxy (-OCH₃) | Potentially Increase | Can act as a hydrogen bond acceptor and may mimic interactions of known biogenic amines. |

| 5, 6, 7, or 8-positions | Halogen (e.g., -Cl, -F) | Variable | Could increase binding affinity through halogen bonding or hydrophobic interactions, but may also introduce steric clashes. |

| Any position | Nitro (-NO₂) | Likely Decrease | The bulky and strongly electron-withdrawing nature can be detrimental to binding unless a specific polar pocket is available. |

The propanamide linker connects the naphthalene core to the N-methyl group and plays a critical role in positioning these two key pharmacophoric elements.

Linker Length: Altering the length of the alkyl chain (e.g., to acetamide (B32628) or butanamide) would change the distance between the naphthalene ring and the terminal amide. This is a critical parameter, as an optimal distance is often required for simultaneous favorable interactions with different regions of a binding site. Studies on other molecular classes, such as tryptamine (B22526) derivatives, have shown that linker length can significantly impact biological activity. researchgate.net

Flexibility: The single bonds in the propanamide chain allow for considerable conformational flexibility. Introducing rigidity, for example by incorporating a double bond or a small ring, would restrict the available conformations. This can be advantageous if it "locks" the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind.

The N-methyl group is a terminal feature that can have profound effects on a molecule's properties. The substitution of a hydrogen atom with a methyl group is a fundamental change in SAR studies. nih.gov

Binding Interactions: The methyl group itself is hydrophobic and can fit into a small, non-polar pocket in a receptor, displacing water molecules and increasing binding affinity. nih.gov

Hydrogen Bonding: Compared to a secondary amide (N-H), the N-methyl group (a tertiary amide) cannot act as a hydrogen bond donor. In a study on naphthyl derivatives acting as protease inhibitors, replacing the amide N-H with an N-methyl group led to a significant decrease in activity, highlighting the importance of this hydrogen bond donor capability in that specific context. nih.gov

Solubility and Metabolism: N-methylation generally increases lipophilicity, which can affect solubility and the ability to cross biological membranes. It can also block N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life.

Table 2: Comparison of N-Substitution on the Propanamide Moiety

| Analogue | Key Feature | Potential Impact on Binding |

| N-H (Secondary Amide) | Can act as H-bond donor and acceptor | May form a crucial hydrogen bond with the receptor backbone. |

| N-Methyl (Tertiary Amide) | Can only act as H-bond acceptor (carbonyl) | Loses H-bond donor capability; adds a small hydrophobic interaction site. |

| N,N-Dimethyl (Tertiary Amide) | Increased steric bulk; no H-bond donor | May introduce steric hindrance; further increases lipophilicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized analogues. nih.gov

To build a QSAR model, the structure of each molecule is converted into a set of numerical values known as molecular descriptors. These can be calculated using various computational chemistry software packages. nih.gov Descriptors are typically categorized as:

Electronic Descriptors: Describe the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Steric Descriptors: Describe the size and shape of the molecule (e.g., molecular volume, surface area, ovality).

Hydrophobic Descriptors: Describe the water-solubility of the molecule (e.g., LogP, polar surface area).

Topological Descriptors: Describe the connectivity and branching of the atoms in the molecule. mdpi.com

Quantum Chemical Descriptors: Derived from quantum mechanics calculations to provide more detailed electronic and structural information.

For a series of this compound analogues, one would calculate a wide range of these descriptors for each compound.

Once descriptors are calculated, a statistical method is used to build the QSAR equation. A common approach is Multiple Linear Regression (MLR), which creates a linear equation relating the most significant descriptors to biological activity. mdpi.com More advanced, non-linear methods like Gene Expression Programming (GEP) may also be used to capture more complex relationships. nih.gov

The process involves:

Dataset Division: The full set of compounds is divided into a training set (to build the model) and a test set (to validate it).

Model Building: Using the training set, a statistical algorithm selects the descriptors that best correlate with activity to generate a mathematical equation.

Model Validation: The model's predictive power is tested using the external test set. Statistical metrics such as the correlation coefficient (R²) and the mean error are calculated to assess the model's quality. nih.gov A robust and predictive QSAR model can then be used to guide the design of new analogues with potentially enhanced activity.

Applications of QSAR for Virtual Library Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in modern drug discovery, enabling the prediction of the activity of novel molecules and guiding the design of virtual libraries of analogues with enhanced potency and desired properties.

The development of a QSAR model for this compound analogues would typically involve the following steps:

Data Set Compilation: A crucial first step is the collection of a dataset of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) against a specific biological target.

Molecular Descriptor Calculation: For each analogue in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological indices.

Model Development and Validation: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), a mathematical equation is derived that links the descriptors to the biological activity. nih.gov The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques.

Once a robust and predictive QSAR model is established, it can be powerfully applied to the design of a virtual library of novel this compound analogues. By systematically modifying the core scaffold (e.g., substitutions on the naphthyl ring, alterations to the propanamide linker, and changes to the N-methyl group), a vast number of virtual compounds can be generated. The validated QSAR model can then be used to predict the biological activity of each of these virtual analogues, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. This in silico screening process significantly accelerates the drug discovery pipeline by focusing resources on compounds with the highest probability of success.

To illustrate this, consider a hypothetical QSAR study on a series of this compound analogues. A data table might be constructed as follows:

| Compound ID | R1-substituent | R2-substituent | LogP | Molecular Weight | Experimental pIC₅₀ | Predicted pIC₅₀ |

| NMP-1 | H | H | 2.70 | 228.29 | 6.5 | 6.4 |

| NMP-2 | 4-Cl | H | 3.40 | 262.74 | 7.1 | 7.0 |

| NMP-3 | 4-OCH₃ | H | 2.65 | 258.32 | 6.8 | 6.7 |

| NMP-4 | H | CH₃ | 3.00 | 242.32 | 6.3 | 6.2 |

This is a hypothetical data table for illustrative purposes.

Ligand Efficiency, Lipophilic Efficiency, and Other Efficiency Metrics Analysis

In the quest for high-quality drug candidates, potency alone is not a sufficient measure of a compound's potential. Efficiency metrics have emerged as crucial parameters for evaluating the "drug-likeness" of a molecule by relating its potency to its physicochemical properties. nih.govnih.gov Two of the most widely used metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). wikipedia.org

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the formula:

LE = (1.37 * pIC₅₀) / N

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Efficiency (LipE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity, typically measured as logP or logD. wikipedia.org The formula for LipE is:

LipE = pIC₅₀ - logP

Empirical evidence suggests that successful drug candidates often have a LipE greater than 6. wikipedia.org This metric helps to identify compounds that achieve high potency without excessive lipophilicity, which can lead to issues such as poor solubility, high metabolic clearance, and non-specific toxicity. wikipedia.org

For this compound, the calculated XLogP3 value is approximately 2.7 for the closely related N-methyl-3-(naphthalen-1-ylamino)propanamide. nih.gov To perform a full analysis of its efficiency metrics, experimental potency data (pIC₅₀) would be required. However, we can illustrate the calculation with a hypothetical pIC₅₀ value.

Hypothetical Efficiency Metrics for this compound:

| Parameter | Value |

| Molecular Formula | C₁₄H₁₆N₂O |

| Heavy Atom Count (N) | 17 |

| Calculated logP (XLogP3) | 2.7 |

| Hypothetical pIC₅₀ | 6.5 |

| Calculated Ligand Efficiency (LE) | 0.52 |

| Calculated Lipophilic Efficiency (LipE) | 3.8 |

This table uses a hypothetical pIC₅₀ for illustrative purposes.

A LipE of 3.8, while not meeting the ideal threshold of >6, would still provide a valuable baseline for optimization. Structure-activity relationship studies could then focus on modifications that increase potency without a concomitant increase in lipophilicity, thereby improving the LipE. Other efficiency metrics, such as Lipophilic Permeability Efficiency (LPE), which considers membrane permeability, can also be employed for a more comprehensive assessment of a compound's drug-like properties. nih.govnih.gov

Conformational Analysis and Identification of Bioactive Conformations for this compound

The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target and elicit a pharmacological response. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and, ultimately, to determine the specific "bioactive conformation" that is responsible for its activity.

For this compound, several key conformational features are of interest:

Amide Bond Conformation: The amide bond (CO-NH) can exist in either a cis or trans conformation. Due to steric hindrance, the trans conformation is generally favored for secondary amides. However, N-methylation can influence this preference. mdpi.com The rotational barrier around the amide bond can be significant, leading to the presence of distinct conformers in solution. mdpi.com

Torsional Angles of the Propanamide Linker: The flexibility of the three-carbon propanamide linker allows for a range of conformations. The dihedral angles along this chain will dictate the relative orientation of the naphthyl group and the N-methylamide moiety.

Orientation of the Naphthyl Ring: The bulky naphthyl group can adopt various orientations relative to the rest of the molecule. Hindered rotation around the bond connecting the naphthyl ring to the propanamide chain can lead to distinct conformational isomers with potentially different biological activities. nih.gov

The conformational landscape of this compound and its analogues can be investigated using a combination of experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, can provide information about the through-space proximity of protons, which can be used to deduce the predominant conformation in solution. nih.gov X-ray crystallography can provide a definitive picture of the conformation in the solid state, although this may not always be representative of the bioactive conformation in a biological environment. nih.gov

Computational methods, such as molecular mechanics and quantum mechanics calculations, are powerful tools for exploring the potential energy surface of a molecule and identifying its low-energy conformers. These methods can also be used to perform conformational searches and to model the docking of different conformers into the binding site of a target protein, which can help to identify the most likely bioactive conformation.

By understanding the key conformational features and identifying the bioactive conformation of this compound, medicinal chemists can design new analogues with restricted conformations that "lock in" the desired bioactive shape, potentially leading to a significant increase in potency and selectivity.

Computational and Theoretical Investigations of N Methyl 3 1 Naphthyl Propanamide

Quantum Chemical Calculations for Electronic Properties and Reactivity

Prediction of Spectroscopic Properties relevant to Biological Interactions

It is important to note that the absence of published data does not necessarily indicate a lack of scientific interest but may reflect research priorities, the novelty of the compound, or the proprietary nature of some research. Future studies may yet shed light on the computational and theoretical properties of N-methyl-3-(1-naphthyl)propanamide.

Theoretical Reactivity Descriptors and Potential Metabolic Hot Spots

Theoretical reactivity descriptors, derived from quantum chemical calculations like Density Functional Theory (DFT), are crucial for predicting how a molecule will behave in a chemical reaction. mdpi.com These descriptors help identify the most reactive sites within a molecule, offering insights into its stability and potential for metabolic transformation.

Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Fukui Functions: These functions reveal which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to intermolecular interactions.

For this compound, these calculations would reveal the reactivity of different parts of the structure. The electron-rich naphthalene (B1677914) ring would likely be susceptible to electrophilic attack, while the carbonyl oxygen of the amide group represents a nucleophilic site.

Metabolic hot spots are chemically labile sites in a drug molecule that are prone to modification by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. nih.gov Identifying these hot spots is critical for predicting a compound's metabolic profile and optimizing its stability and pharmacokinetic properties. While specific experimental metabolism data for this compound is not available, theoretical analysis of its structure allows for the prediction of likely metabolic pathways.

Table 1: Predicted Metabolic Hot Spots of this compound

| Potential Metabolic Reaction | Likely Site on Molecule | Description |

|---|---|---|

| Aromatic Hydroxylation | Naphthalene Ring | The electron-rich aromatic ring is a prime target for oxidation by CYP enzymes, leading to the formation of one or more hydroxylated metabolites. |

| N-Dealkylation | N-methyl group | The methyl group attached to the amide nitrogen can be enzymatically removed, a common metabolic pathway for N-methylated compounds. |

| Amide Hydrolysis | Propanamide Linkage | The amide bond can be cleaved by amidase enzymes, breaking the molecule into 1-naphthylpropanoic acid and methylamine (B109427). |

Pharmacophore Modeling and Virtual Screening Based on this compound Structure

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

The structure of this compound contains several distinct features that would be crucial in constructing a pharmacophore model.

Table 2: Key Pharmacophoric Features of this compound

| Feature Type | Structural Component | Role in Molecular Interactions |

|---|---|---|

| Aromatic Ring | Naphthalene group | Can engage in π-π stacking or hydrophobic interactions with a biological target. |

| Hydrophobic Group | Naphthalene group | Forms van der Waals interactions within a hydrophobic pocket of a receptor. |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide | Can accept a hydrogen bond from a suitable donor group on a target protein. |

Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening . nih.gov This computational technique involves rapidly searching large databases of chemical compounds to identify molecules that match the pharmacophore model. nih.gov By filtering for molecules that possess the same essential features in the correct spatial arrangement, virtual screening can efficiently prioritize a smaller, more manageable number of candidates for experimental testing, significantly accelerating the discovery of novel lead compounds. nih.gov The this compound scaffold or a pharmacophore derived from it could thus serve as a valuable tool for discovering new molecules with similar biological activities. nih.gov

Machine Learning and Artificial Intelligence Approaches for Property Prediction and Lead Optimization

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative technologies in drug discovery. neurips.ccpreprints.org These approaches leverage algorithms to learn from vast datasets of chemical and biological information, enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. preprints.orgarxiv.org

Property Prediction: A major challenge in drug development is ensuring that a compound possesses a suitable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nist.gov ML models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), deep neural networks, and graph neural networks, can be trained on existing experimental data to predict these properties for new, untested molecules. nih.govpreprints.orggu.se This in-silico prediction allows for the early-stage filtering of compounds that are likely to fail due to poor pharmacokinetics or toxicity, saving significant time and resources. nist.gov

Table 3: Application of AI/ML in Drug Discovery for this compound Analogs

| AI/ML Approach | Description | Application to Lead Optimization |

|---|---|---|

| QSAR Modeling | Statistical models that correlate chemical structure with biological activity or other properties. preprints.org | Predict the activity of new analogs based on structural modifications, guiding the selection of the most promising candidates for synthesis. |

| Deep Neural Networks (DNNs) | Complex, multi-layered networks that can learn intricate patterns from data, often using SMILES strings or molecular fingerprints as input. nist.gov | Develop highly accurate predictive models for ADMET properties, solubility, and binding affinity for analogs of the lead compound. preprints.org |

| Graph Neural Networks (GNNs) | AI models that treat molecules as graphs, directly learning from the atomic connections and 3D structure. gu.se | Predict properties with high accuracy and provide insights into which molecular substructures contribute to the desired effects. |

| Generative Models / Reinforcement Learning | AI that can generate entirely new chemical structures by iteratively modifying a starting point (like a lead compound) to optimize a desired property score. preprints.orgarxiv.org | Design novel analogs of this compound with potentially higher potency, better selectivity, and improved metabolic stability. |

| Scaffold Hopping | Computational methods to identify new molecular cores (scaffolds) that maintain the key pharmacophoric features of the original lead but have a different chemical structure. arxiv.org | Discover structurally novel compounds that retain the biological activity of this compound but may possess improved properties or a more favorable patent position. |

By integrating these computational approaches, researchers can more efficiently navigate the complex process of drug discovery, moving from an initial hit compound to a fully optimized clinical candidate. patsnap.com

Future Directions and Emerging Opportunities in N Methyl 3 1 Naphthyl Propanamide Research

Exploration of Undiscovered Biological Targets and Off-Target Interactions

The naphthalene (B1677914) scaffold is a versatile platform in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. rasayanjournal.co.innih.govresearchgate.net For N-methyl-3-(1-naphthyl)propanamide, a primary future direction is the systematic exploration of its potential biological targets beyond those currently known for related structures. The inherent cytotoxicity of some naphthalene metabolites, such as naphthalene epoxides and naphthoquinones, arises from their ability to covalently interact with cellular proteins, suggesting a broad potential for target engagement. rasayanjournal.co.innih.gov

Future research should focus on unbiased screening approaches to identify novel protein binders for this compound and its derivatives. Techniques such as chemical proteomics, which utilizes probes to identify protein-small molecule interactions, can be invaluable. For instance, a functionalized version of the compound could be synthesized to incorporate a photoreactive crosslinker and an affinity tag, enabling the capture and identification of interacting proteins from cell lysates. frontiersin.org

Furthermore, understanding off-target interactions is crucial for the development of any potential therapeutic agent to mitigate toxicity. mdpi.com The polypharmacology of naphthalene derivatives, meaning their ability to interact with multiple targets, can be a double-edged sword. researchgate.net While it can lead to beneficial synergistic effects, it can also cause unwanted side effects. A comprehensive profiling of the off-target landscape of this compound will be essential. This can be achieved through broad-based screening against panels of receptors, enzymes, and ion channels.

A study on naphthalene-chalcone hybrids, for example, identified VEGFR-2 as a target, demonstrating the potential for naphthalene derivatives to inhibit key signaling pathways in cancer. nih.govnih.gov Another study on a naphthalene derivative with a thioether linkage highlighted its potential as an anti-HIV-1 inhibitor by targeting the interaction between integrase and a cellular cofactor. acs.org These examples underscore the vast and underexplored therapeutic landscape for naphthalene-based compounds like this compound.

Table 1: Potential Biological Activities of Naphthalene Derivatives

| Biological Activity | Examples of Naphthalene Derivatives | Potential Therapeutic Area |

| Anticancer | Podophyllotoxins (Etoposide, Teniposide), Naphthalene-chalcone hybrids | Oncology |

| Antimicrobial | Nafcillin, Naftifine, Terbinafine | Infectious Diseases |

| Anti-inflammatory | Naproxen (B1676952), Nabumetone | Rheumatology, Pain Management |

| Antiviral | Justiprocumin A, B, Patentiflorin A | Infectious Diseases (HIV) |

| Anti-neurodegenerative | Naphthalene derivative with anti-amyloidogenic activity | Neurology (Alzheimer's Disease) |

This table is generated based on data from related naphthalene compounds. rasayanjournal.co.innih.govnih.gov

Integration with Systems Biology and Network Pharmacology Approaches

To unravel the complex biological effects of this compound, future research must move beyond a single-target paradigm and embrace a more holistic perspective. Systems biology and network pharmacology offer powerful computational tools to understand how a compound influences the intricate network of biological pathways. nih.gov

By integrating data from high-throughput screening, proteomics, and transcriptomics, researchers can construct comprehensive network models to predict the global effects of this compound on cellular systems. For instance, a network pharmacology approach applied to naphthalimide derivatives, which share the core naphthalene structure, could help in identifying key nodes and pathways affected by these compounds, potentially revealing mechanisms of action and identifying biomarkers for efficacy or toxicity. mdpi.com

In silico prediction of drug-target interactions based on the chemical structure of this compound can be a starting point. nih.gov These predictions can then be experimentally validated, and the confirmed targets can be mapped onto protein-protein interaction networks. This approach can help to:

Identify key signaling pathways modulated by the compound.

Predict potential synergistic or antagonistic effects when used in combination with other drugs.

Elucidate the molecular basis of its efficacy and toxicity.

Identify patient populations that are most likely to respond to treatment based on their specific molecular profiles.

A study on naphthalene-based inhibitors of SARS-CoV PLpro utilized molecular docking and dynamics simulations to understand ligand-protein interactions, showcasing the power of computational approaches in this field. nih.gov Such in silico methods can be instrumental in prioritizing experimental studies and generating testable hypotheses about the biological functions of this compound.

Advancements in Synthetic Accessibility and Sustainable Production of this compound Analogues

The ability to efficiently and sustainably synthesize a diverse library of this compound analogues is critical for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that are toxic and generate significant waste. ucl.ac.uknih.gov

Future research in this area should focus on the principles of green chemistry to develop more environmentally friendly synthetic routes. sciepub.comrsc.org Key areas of advancement include:

Catalytic Amidation: The use of catalysts, such as boric acid, can facilitate the direct amidation of carboxylic acids and amines, reducing the need for activating agents. sciepub.com Ruthenium pincer complexes have also been shown to catalyze the acceptorless dehydrogenative coupling of epoxides and amines to form amides, with hydrogen gas as the only byproduct. nih.gov

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have emerged as powerful tools for amide synthesis under mild and sustainable conditions. nih.govrsc.orgnih.govrug.nlrsc.org These enzymatic methods can offer high selectivity and reduce the need for extensive purification steps. A biocatalytic route for the synthesis of N-alkanoyl-N-methylglucamides has been developed, demonstrating the feasibility of using enzymes for producing structurally related amides. nih.gov

Flow Chemistry: Transferring batch processes to continuous flow systems using microreactors can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. wikipedia.org

Sustainable Solvents: Replacing conventional organic solvents with greener alternatives, such as bio-based solvents like Cyrene™, can significantly reduce the environmental impact of the synthesis. rsc.org

A general method for the synthesis of N-(naphthalen-1-yl)propanamide derivatives involves the acylation of naphthalen-1-amine with 2-chloropropionyl chloride, followed by reaction with various nucleophiles. rsc.org Future work could focus on adapting such routes to incorporate greener reagents and conditions.

Table 2: Green Chemistry Approaches for Amide Synthesis

| Approach | Description | Advantages |

| Catalytic Amidation | Use of catalysts (e.g., boric acid, transition metals) to promote direct reaction between carboxylic acids and amines. | Reduces waste from stoichiometric activating agents. |

| Biocatalysis | Employment of enzymes (e.g., lipases) to catalyze amide bond formation. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Flow Chemistry | Performing reactions in continuous flow systems rather than traditional batch reactors. | Improved process control, enhanced safety, higher throughput. |

| Green Solvents | Utilization of environmentally benign solvents (e.g., water, bio-based solvents). | Reduced toxicity and environmental pollution. |

Potential as a Chemical Probe for Fundamental Biological Research

Beyond its potential therapeutic applications, this compound and its derivatives can serve as valuable chemical probes to investigate fundamental biological processes. frontiersin.org The naphthalene moiety itself possesses intrinsic fluorescence, which can be harnessed for imaging applications. nih.govresearchgate.netnih.gov

By designing and synthesizing analogues with specific properties, researchers can create tools to:

Visualize Cellular Structures: Fluorescently tagged this compound analogues could be used to label and track specific organelles or cellular components, providing insights into cellular dynamics. nih.gov

Identify and Characterize Target Proteins: As mentioned earlier, chemical probes with photo-crosslinking and affinity tags are instrumental in target identification and validation. frontiersin.org

Modulate Protein Function: Highly potent and selective analogues can be used to acutely inhibit or activate specific proteins, allowing for the study of their roles in complex biological pathways.

The development of naphthalene-based fluorescent probes for detecting ions and small molecules demonstrates the versatility of this scaffold in creating molecular sensors. researchgate.net For example, a naphthalene-based probe was developed for the detection of hydrazine (B178648) in environmental samples. mdpi.com This highlights the potential for creating this compound-based probes for detecting specific biomolecules within a cellular context.

The criteria for a good chemical probe are stringent, including high potency, selectivity, and demonstrated target engagement in a cellular context. nih.gov Future efforts should focus on designing and characterizing this compound analogues that meet these criteria to facilitate their use as reliable research tools.

Challenges and Perspectives in Translating this compound Research into Novel Research Tools

Despite the significant opportunities, the translation of research on this compound and its analogues into widely used research tools or therapeutics faces several challenges.

Limited Understanding of the Target Landscape: A primary hurdle is the lack of a clear understanding of the specific biological targets and mechanisms of action. Without this knowledge, rational design and optimization are difficult.

Pharmacokinetic Properties: Naphthalene derivatives can sometimes exhibit poor solubility and metabolic instability, which can limit their bioavailability and efficacy in vivo. youtube.com Overcoming these pharmacokinetic challenges through structural modifications will be crucial.

Potential for Toxicity: The metabolism of naphthalene can produce toxic intermediates, and the potential for off-target effects is a significant concern that needs to be thoroughly investigated for any new derivative. nih.gov

Scalability and Cost of Synthesis: While green and sustainable synthetic methods are being developed, ensuring that these processes are scalable and cost-effective for the large-scale production of a lead compound is a major challenge.

Looking forward, a multi-pronged approach is needed to realize the full potential of this compound research. This includes:

Collaborative Efforts: Fostering collaborations between synthetic chemists, chemical biologists, and computational scientists will be essential to accelerate progress.

Open-Access Data: Sharing data on the biological activities and properties of new analogues through public databases will help to build a collective understanding and avoid redundant efforts.

Focus on Mechanistic Studies: Moving beyond phenotypic screening to detailed mechanistic studies will provide the necessary insights for rational drug design and the development of high-quality chemical probes.

Preclinical Development: For promising candidates, rigorous preclinical evaluation of efficacy, safety, and pharmacokinetics in relevant animal models will be the final and most challenging step towards clinical translation. pharmad-mand.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.